3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Overview
Description
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a polyethylene glycol (PEG)-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mechanism of Action
Target of Action
The primary target of endo-BCN-PEG8-acid are primary amine groups present in various biomolecules . The compound is reactive with these primary amine groups, particularly in the presence of activators .
Mode of Action
endo-BCN-PEG8-acid interacts with its targets through a process known as copper-free click chemistry . Specifically, the terminal carboxylic acid of endo-BCN-PEG8-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . Additionally, the bicyclononyne (BCN) group present in the compound enables this copper-free click chemistry with azide-tagged biomolecules .
Pharmacokinetics
It is noted that the hydrophilic polyethylene glycol (peg) spacer present in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of endo-BCN-PEG8-acid’s action largely depend on the specific biomolecules it interacts with. By forming stable amide bonds with primary amine groups, endo-BCN-PEG8-acid can modify the structure and function of these biomolecules . This can lead to various downstream effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of endo-BCN-PEG8-acid can be influenced by various environmental factors. For instance, the presence of activators can facilitate its reaction with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action may be influenced by the hydration status of the environment .
Biochemical Analysis
Biochemical Properties
The endo-BCN-PEG8-acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its BCN group and terminal carboxylic acid . The nature of these interactions is primarily through the formation of a stable amide bond with primary amine groups .
Cellular Effects
As it can interact with azide-tagged biomolecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of endo-BCN-PEG8-acid involves its ability to form stable amide bonds with primary amine groups . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG chain. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:
Synthesis of BCN Intermediate: The BCN group is synthesized through a series of cycloaddition reactions.
PEGylation: The PEG chain is attached to the BCN intermediate through etherification or esterification reactions.
Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced through amidation or esterification reactions.
Purification: The final product is purified using chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid undergoes various types of chemical reactions, including:
Click Chemistry: The BCN group reacts with azide-tagged biomolecules through SPAAC reactions.
Amidation: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds.
Common Reagents and Conditions
EDC: Used as a coupling reagent in amidation reactions.
HATU: Another coupling reagent used in amidation reactions.
Major Products Formed
Amide Bonds: Formed through amidation reactions with primary amines.
Bioconjugates: Formed through SPAAC reactions with azide-tagged biomolecules.
Scientific Research Applications
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG8-amine: Contains a BCN group and a primary amine, used for similar bioconjugation applications.
endo-BCN-PEG8-NHS ester: Contains a BCN group and an NHS ester, used for labeling primary amines in proteins and other molecules.
Uniqueness
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is unique due to its combination of a BCN group and a terminal carboxylic acid, which allows for versatile bioconjugation and click chemistry applications. Its hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJPUANVDIPPF-FITHBNAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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